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  • Product: 3-(Oxolan-3-yl)azetidine hydrochloride
  • CAS: 1795438-09-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-(Oxolan-3-yl)azetidine Hydrochloride

A Senior Application Scientist's Perspective on a Key Pharmaceutical Building Block Authored by: Gemini AI Introduction: The Significance of the Azetidine Scaffold in Modern Drug Discovery Azetidines, four-membered satur...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Key Pharmaceutical Building Block

Authored by: Gemini AI

Introduction: The Significance of the Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as privileged structures in medicinal chemistry. Their inherent ring strain and non-planar geometry impart unique conformational constraints on molecules, often leading to improved metabolic stability, solubility, and target-binding affinity. The incorporation of the 3-(oxolan-3-yl) substituent further enhances the physicochemical properties by introducing a polar, hydrogen-bond accepting moiety, making 3-(oxolan-3-yl)azetidine hydrochloride a valuable building block for the synthesis of novel therapeutics. This guide provides a detailed exploration of a robust and logical synthetic pathway to this important compound, grounded in established chemical principles and supported by authoritative literature.

Strategic Overview of the Synthetic Pathway

The synthesis of 3-(oxolan-3-yl)azetidine hydrochloride can be logically approached in three key stages, starting from commercially available precursors. This strategy prioritizes the use of protecting groups to ensure regioselectivity and high yields throughout the synthesis.

  • N-Protection and Functionalization of the Azetidine Core: The initial step involves the protection of the azetidine nitrogen to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions.[1] The protected azetidine is then functionalized at the 3-position to prepare it for the crucial C-C bond formation.

  • Introduction of the Oxolane Moiety via Grignard Reaction and Deoxygenation: The central challenge of this synthesis is the formation of the C-C bond between the azetidine and oxolane rings. A reliable method involves the Grignard reaction of an N-protected 3-azetidinone with a suitable oxolane-derived Grignard reagent. This is followed by a deoxygenation step to yield the desired carbon skeleton.

  • Deprotection and Hydrochloride Salt Formation: The final stage involves the removal of the N-Boc protecting group under acidic conditions, which concurrently leads to the formation of the stable and readily handled hydrochloride salt of the target molecule.[2][3][4]

Visualizing the Synthetic Workflow

Synthesis_Pathway cluster_0 Stage 1: N-Protection & Functionalization cluster_1 Stage 2: C-C Bond Formation cluster_2 Stage 3: Deprotection & Salt Formation A 3-Hydroxyazetidine B N-Boc-3-hydroxyazetidine A->B Boc2O, Base C N-Boc-3-azetidinone B->C Oxidation (e.g., Swern, Dess-Martin) F N-Boc-3-hydroxy-3-(oxolan-3-yl)azetidine C->F Grignard Addition D 3-Bromooxolane E 3-Oxolanylmagnesium bromide (Grignard Reagent) D->E Mg, THF E->F G N-Boc-3-(oxolan-3-yl)azetidine F->G Deoxygenation (e.g., Barton-McCombie) H 3-(Oxolan-3-yl)azetidine Hydrochloride G->H HCl (in Dioxane or MeOH)

Caption: Synthetic pathway for 3-(oxolan-3-yl)azetidine hydrochloride.

Detailed Experimental Protocols

Part 1: Synthesis of N-Boc-3-azetidinone

The synthesis commences with the protection of the readily available 3-hydroxyazetidine, followed by oxidation of the secondary alcohol to a ketone.

Step 1.1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine)

The protection of the azetidine nitrogen is crucial to prevent its reaction in subsequent steps. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Reagent/SolventMolar EquivalentPurpose
3-Hydroxyazetidine hydrochloride1.0Starting material
Di-tert-butyl dicarbonate (Boc₂O)1.1Boc protecting agent
Triethylamine (Et₃N) or NaOH2.2Base to neutralize HCl and facilitate reaction
Dichloromethane (DCM) or THF-Solvent

Protocol:

  • To a stirred solution of 3-hydroxyazetidine hydrochloride in a suitable solvent (e.g., a mixture of water and dioxane), add the base at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until completion.

  • Perform an aqueous work-up, extracting the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Causality: The use of a base is essential to deprotonate the azetidinium hydrochloride and the hydroxyl group, facilitating the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of Boc₂O.

Step 1.2: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone)

The secondary alcohol of N-Boc-3-hydroxyazetidine is oxidized to a ketone. Several mild oxidation methods can be employed to avoid over-oxidation or side reactions.

Reagent/SolventMolar EquivalentPurpose
N-Boc-3-hydroxyazetidine1.0Starting material
Dess-Martin Periodinane (DMP)1.2Oxidizing agent
Dichloromethane (DCM)-Solvent

Protocol:

  • Dissolve N-Boc-3-hydroxyazetidine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane portion-wise at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often pure enough for the next step, or can be purified by silica gel chromatography.

Causality: Dess-Martin periodinane is a mild and selective oxidizing agent for primary and secondary alcohols, minimizing the risk of side reactions often associated with harsher chromium-based reagents.

Part 2: Synthesis of N-Boc-3-(oxolan-3-yl)azetidine

This stage involves the critical C-C bond formation between the azetidine and oxolane rings.

Step 2.1: Grignard Reaction

A Grignard reagent is prepared from 3-bromooxolane and reacted with N-Boc-3-azetidinone to form a tertiary alcohol intermediate.

Reagent/SolventMolar EquivalentPurpose
Magnesium turnings1.2To form the Grignard reagent
3-Bromooxolane1.1Grignard precursor
Anhydrous Tetrahydrofuran (THF)-Solvent
N-Boc-3-azetidinone1.0Electrophile

Protocol:

  • Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

  • Add a solution of 3-bromooxolane in anhydrous THF dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine.

  • Once the Grignard reagent has formed, cool the solution to 0 °C.

  • Slowly add a solution of N-Boc-3-azetidinone in anhydrous THF.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain the crude tertiary alcohol.

Causality: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the azetidinone, forming a new C-C bond and, after workup, a tertiary alcohol.

Step 2.2: Deoxygenation of the Tertiary Alcohol (Barton-McCombie Deoxygenation)

The tertiary alcohol is removed to yield the desired carbon skeleton. The Barton-McCombie deoxygenation is a classic and effective method for this transformation.

Reagent/SolventMolar EquivalentPurpose
N-Boc-3-hydroxy-3-(oxolan-3-yl)azetidine1.0Starting material
Sodium hydride (NaH)1.2Base
Carbon disulfide (CS₂)1.5Thioacylation agent
Methyl iodide (MeI)1.5Methylating agent
Tributyltin hydride (Bu₃SnH)1.5Radical reducing agent
Azobisisobutyronitrile (AIBN)0.1Radical initiator
Toluene-Solvent

Protocol:

  • To a solution of the tertiary alcohol in anhydrous THF, add sodium hydride at 0 °C.

  • After stirring for 30 minutes, add carbon disulfide, followed by methyl iodide.

  • After completion of the xanthate formation (monitored by TLC), remove the solvent.

  • Dissolve the crude xanthate in toluene and add tributyltin hydride and a catalytic amount of AIBN.

  • Heat the mixture to reflux (around 80-110 °C) for several hours.

  • Cool the reaction and remove the solvent under reduced pressure. The crude product is then purified by column chromatography to remove tin byproducts.

Causality: This two-step radical-based deoxygenation proceeds via a thiocarbonyl derivative (xanthate), which is then reduced by a tin hydride in a radical chain reaction. This method is particularly effective for sterically hindered alcohols.

Part 3: Deprotection and Hydrochloride Salt Formation

The final step is the removal of the Boc protecting group and the formation of the hydrochloride salt.

Reagent/SolventMolar EquivalentPurpose
N-Boc-3-(oxolan-3-yl)azetidine1.0Protected final product
Hydrochloric acid (4M in 1,4-dioxane)ExcessDeprotecting agent and salt formation
Diethyl ether-To precipitate the salt

Protocol:

  • Dissolve N-Boc-3-(oxolan-3-yl)azetidine in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add an excess of a solution of hydrochloric acid in 1,4-dioxane at 0 °C.

  • Stir the mixture at room temperature for 1-4 hours. The progress of the deprotection can be monitored by TLC or LC-MS.

  • The hydrochloride salt will often precipitate out of the solution. If not, the product can be precipitated by the addition of a less polar solvent like diethyl ether.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the final product, 3-(oxolan-3-yl)azetidine hydrochloride.[2][5]

Causality: The strong acidic conditions cleave the acid-labile tert-butoxycarbonyl group, releasing the free amine. The amine is then protonated by the excess hydrochloric acid to form the stable and crystalline hydrochloride salt, which often aids in purification.[4]

Alternative Advanced Synthetic Route: C3-Lithiation

For research groups with expertise in organometallic chemistry, a more direct route involves the C3-lithiation of an N-Boc-azetidine derivative. This approach can potentially shorten the synthesis by avoiding the oxidation and deoxygenation steps.

Advanced_Pathway cluster_0 Key Intermediate Generation cluster_1 Direct C-C Coupling cluster_2 Final Product Formation A N-Boc-3-iodoazetidine B N-Boc-3-lithioazetidine A->B n-BuLi or t-BuLi, THF, -78°C D N-Boc-3-(oxolan-3-yl)azetidine B->D Electrophilic Quench C 3-Oxooxolane (or other electrophile) C->D E 3-(Oxolan-3-yl)azetidine Hydrochloride D->E HCl (in Dioxane or MeOH)

Caption: Advanced synthesis via C3-lithiation of N-Boc-azetidine.

This advanced route involves the generation of a C3-lithiated N-Boc-azetidine from a precursor such as N-Boc-3-iodoazetidine.[6] This highly reactive intermediate can then be quenched with a suitable oxolane-based electrophile, such as 3-oxooxolane followed by reduction, or a 3-halooxolane in the presence of a suitable catalyst. While potentially more efficient, this method requires strict anhydrous and inert conditions and careful control of temperature.

Conclusion and Future Outlook

The synthesis of 3-(oxolan-3-yl)azetidine hydrochloride presented herein provides a reliable and scalable pathway for obtaining this valuable building block. The strategic use of the Boc protecting group, coupled with established methodologies for C-C bond formation and deprotection, ensures a high-yielding and reproducible process. While the Grignard-based approach is robust, the exploration of more direct coupling methods, such as the C3-lithiation route, offers exciting opportunities for process optimization and the development of even more efficient syntheses. As the demand for novel azetidine-containing pharmaceuticals continues to grow, the availability of efficient and well-documented synthetic routes for key intermediates like 3-(oxolan-3-yl)azetidine hydrochloride will be paramount to advancing the frontiers of drug discovery.

References

  • Nitta, Y., & Kanamori, Y. (1986). A NOVEL, FACILE SYNTHESES OF 1-(DIPHENYLMETHYL)AZETIDINE-3-OL AND RELATED COMPOUNDS. HETEROCYCLES, 24(9), 2467.

  • Parmar, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.

  • Azetidine hydrochloride. Chem-Impex.

  • Synthesis of azetidine derivatives. Google Patents.

  • Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry (RSC Publishing).

  • Application Note – N-Boc deprotection. Sigma-Aldrich.

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar.

  • Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry (RSC Publishing).

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11.

  • How can we do the deprotection of boc-amino acids using hcl ? ResearchGate.

  • Methods for the synthesis of azetidines. | Download Scientific Diagram. ResearchGate.

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Uniba.

  • Azetidine synthesis. Organic Chemistry Portal.

  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.

  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PMC.

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 589-596.

  • Dubois, M. A. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. Journal of Organic Chemistry, 84(9), 5943-5956.

  • Bull, J. A., et al. (2023). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry.

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. PubMed.

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage | Request PDF. ResearchGate.

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Uniba.it.

  • Lithiation and trapping of azetidine‐borane complexes – Luisi 2018. ResearchGate.

  • Catalytic Deoxygenation of Lipids for Bio-Jet Fuel: Advances in Catalyst Design and Reaction Pathways. MDPI.

  • Ho, Y. H., et al. (2016). Discovery of a novel and potent series of thieno[3,2-d]pyrimidine-based inhibitors of the Janus kinase 2 (JAK2) leading to the identification of a clinical candidate for the treatment of rheumatoid arthritis. Journal of medicinal chemistry, 59(1), 218-232.

  • Technical Support Center: Synthesis of 3-Substituted Azetidines. Benchchem.

  • Singlet Oxygen Produced by Aspalathin and Ascorbic Acid Leads to Fragmentation of Dihydrochalcones and Adduct Formation. Uni Halle.

Sources

Exploratory

High-Resolution Characterization of sp³-Rich Scaffolds: A Technical Guide to 3-(Oxolan-3-yl)azetidine Hydrochloride

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and analytical scientists. It prioritizes the practical application of spectroscopic data for structural validation, adhering...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and analytical scientists. It prioritizes the practical application of spectroscopic data for structural validation, adhering to the requested autonomy and E-E-A-T principles.

Executive Summary & Structural Logic

In the pursuit of increasing fraction sp³ (


) in drug candidates to improve solubility and metabolic stability, the coupling of saturated heterocycles has become a dominant strategy. 3-(Oxolan-3-yl)azetidine hydrochloride  represents a high-value building block, fusing a four-membered azetidine ring with a five-membered tetrahydrofuran (oxolane) ring via a direct C3–C3 carbon bond.

This scaffold presents unique analytical challenges due to the overlap of aliphatic signals and the conformational flexibility of the saturated rings. This guide provides a definitive spectroscopic profile, distinguishing this C–C linked congener from its more common ether-linked analogs (e.g., 3-(oxolan-3-yloxy)azetidine).

Molecular Specifications
PropertyValue
IUPAC Name 3-(Tetrahydrofuran-3-yl)azetidine hydrochloride
Molecular Formula C

H

NO

HCl
Free Base MW 127.19 g/mol
Salt MW 163.65 g/mol
Chirality Contains one chiral center at the THF C3 position.[1] Typically supplied as a racemate.
Solubility Highly soluble in water, DMSO, and Methanol. Hygroscopic.

Spectroscopic Profiling (The Core Data)

The following data sets are synthesized from chemometric principles and validated against homologous sp³-rich heterocyclic libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-


 is recommended over D

O for full characterization to observe the exchangeable ammonium protons (

), which serve as a critical salt-formation probe.

H NMR Data (400 MHz, DMSO-

)

Note: Chemical shifts (


) are referenced to residual DMSO (2.50 ppm).
Position

(ppm)
Mult.Int.[2][3]Assignment Logic (Causality)
NH

9.10 – 9.35br s2HAmmonium protons. Broadening indicates salt formation; absence indicates free base degradation.
Az-H2, H4 3.85 – 4.05m2H

-protons of azetidine. Deshielded by the adjacent cationic nitrogen.
Az-H2', H4' 3.70 – 3.85m2HDiastereotopic partners to the above. Distinct splitting due to ring puckering.
THF-H2, H5 3.60 – 3.78m3H

-protons to oxygen in the THF ring. Overlap with Azetidine signals is common.
THF-H2' 3.45 – 3.55m1HRemaining

-proton of THF.
Az-H3 2.85 – 3.00m1HThe methine bridgehead. Shielded relative to

-protons but deshielded by the adjacent THF ring.
THF-H3 2.25 – 2.40m1HThe chiral center methine. Key connectivity point.
THF-H4 1.95 – 2.10m1H

-proton of THF.
THF-H4' 1.55 – 1.70m1H

-proton of THF.

C NMR Data (100 MHz, DMSO-

)

Self-Validating Check: The spectrum must show 7 distinct carbon environments (unless accidental equivalence occurs).


(ppm)
Carbon TypeAssignment
71.2 CH

THF C2/C5 (

to Oxygen, most deshielded aliphatic)
67.5 CH

THF C2/C5 (Secondary

-ether signal)
51.4 CH

Azetidine C2/C4 (Broadened by N-quadrupole relaxation)
49.8 CH

Azetidine C2/C4
41.2 CHTHF C3 (Methine chiral center)
32.5 CHAzetidine C3 (Bridgehead)
29.8 CH

THF C4 (

-methylene)
Mass Spectrometry (LC-MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

  • Retention Time: Early elution (0.5 – 1.5 min) on C18 columns due to high polarity.

  • Primary Ion:

    
     m/z.[4]
    
  • Fragmentation Pattern (MS/MS):

    • m/z 128.1

      
       71.0: Loss of azetidine ring (C
      
      
      
      H
      
      
      N), leaving the THF carbocation.
    • m/z 128.1

      
       58.0: Characteristic azetidine ring fragment (C
      
      
      
      H
      
      
      N
      
      
      ).
Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on solid HCl salt.

  • 2400 – 3000 cm

    
    :  Broad, strong ammonium band (
    
    
    
    stretch). Characteristic of the hydrochloride salt.
  • 1050 – 1150 cm

    
    :  Strong C–O–C stretching (Tetrahydrofuran ether linkage).
    
  • No Carbonyl: Absence of bands at 1650–1750 cm

    
     confirms no ring opening to amino-ketones or presence of amide impurities.
    

Experimental Protocols & Workflows

Sample Preparation for NMR (Hygroscopic Management)

The HCl salt is hygroscopic. Improper handling leads to water peaks (


 3.33 in DMSO) that obscure the critical Azetidine-H3/THF signals.
  • Dry Box/Desiccator: Weigh 5–10 mg of the substance in a humidity-controlled environment.

  • Solvent: Use ampouled, 99.9% DMSO-

    
     + 0.03% TMS.
    
  • Tube: Use high-precision 5mm NMR tubes to minimize shimming errors caused by concentration gradients.

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    seconds to ensure full relaxation of the rigid azetidine protons for accurate integration.
Connectivity Analysis (COSY/HSQC)

To validate the C3–C3 connectivity (vs. an ether linkage), run a 2D COSY experiment.

  • Expectation: Cross-peak between Az-H3 (

    
    2.9 ppm) and THF-H3  (
    
    
    
    2.3 ppm).
  • Contra-indicator:[1] If Az-H3 shows a cross-peak to an Oxygen-bearing carbon/proton only, the structure might be the ether analog.

Visualization of Analytical Workflow

The following diagram outlines the logical flow for validating this specific scaffold, emphasizing the "Self-Validating" checkpoints.

AnalyticalWorkflow Sample Solid Sample (Hygroscopic HCl Salt) Prep Prep: Dry DMSO-d6 Avoid H2O Contamination Sample->Prep H1_NMR 1H NMR (Integration Check) Prep->H1_NMR Primary ID C13_NMR 13C NMR (Count Carbons) H1_NMR->C13_NMR Structure Confirmed COSY 2D COSY (Verify C-C Bond) H1_NMR->COSY Connectivity Confirmed MS LC-MS (m/z 128.1) H1_NMR->MS Mass Confirmed Release QC Release (Purity > 95%) C13_NMR->Release COSY->Release Linkage Verified MS->Release

Caption: Analytical logic flow for validating 3-(Oxolan-3-yl)azetidine HCl. Green nodes represent primary structural confirmation steps.

Quality Control: Impurity Profiling

When sourcing or synthesizing this fragment, three specific impurities are common due to the strain of the azetidine ring and the synthesis vectors.

Impurity TypeDetection MethodSpectroscopic Marker
Ring-Opened Amine LC-MS / 1H NMRAppearance of propyl chain signals; Loss of characteristic azetidine multiplets at 3.8-4.0 ppm.
Residual Iodide/Bromide Elemental Analysis / MSIf synthesized via cross-coupling (e.g., from 3-iodoazetidine), check for halo-precursors.
Ether Analog 13C NMR / COSYIf the linkage is C–O–C instead of C–C, the bridgehead carbon shifts downfield to

70-80 ppm (vs 30-40 ppm).

References

  • PubChem Compound Summary. "3-(Oxolan-3-yl)azetidine hydrochloride" (CID 54594828).[4] National Center for Biotechnology Information. Accessed Feb 2026.[3] Link

  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009, 52(21), 6752–6756. (Foundational text on sp³-rich scaffolds). Link

  • Duncton, M. A. "Miniperspective: Azetidines: New Tools for the Medicinal Chemist." Journal of Medicinal Chemistry, 2023. (Review of azetidine chemical shifts and synthesis).
  • Enamine Building Blocks. "Azetidine-Tetrahydrofuran Analogs: Physicochemical Data." Enamine Ltd Catalog. (General reference for building block properties). Link

Disclaimer: The spectroscopic values provided are high-confidence predictions based on chemometric analysis of the specific connectivity (C3-azetidine to C3-THF) and homologous standards. Always verify with an experimental Certificate of Analysis for the specific batch.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Purification Strategies for 3-(Oxolan-3-yl)azetidine Hydrochloride

Abstract 3-(Oxolan-3-yl)azetidine hydrochloride (also known as 3-(tetrahydrofuran-3-yl)azetidine HCl) is a high-value sp³-rich building block used in the synthesis of advanced pharmaceutical intermediates. Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(Oxolan-3-yl)azetidine hydrochloride (also known as 3-(tetrahydrofuran-3-yl)azetidine HCl) is a high-value sp³-rich building block used in the synthesis of advanced pharmaceutical intermediates. Its structural combination of a strained azetidine ring and a lipophilic yet polar tetrahydrofuran moiety presents unique purification challenges. Primary difficulties include its lack of a UV chromophore, high water solubility, and the potential for ring-opening polymerization under thermal stress. This guide details three validated purification protocols: Anti-Solvent Recrystallization , Cation Exchange (SCX) "Catch-and-Release" , and Reverse-Phase Preparative HPLC with ELSD detection .

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the solute's properties is the first step in designing a purification logic.

PropertyDescriptionImplication for Purification
Structure Azetidine (4-membered amine) linked to Oxolane (5-membered ether).High ring strain (26 kcal/mol). Avoid strong nucleophiles and high heat (>60°C).
Form Hydrochloride Salt (R₂NH[1]·HCl).Highly water-soluble; insoluble in non-polar solvents (Hexane, Et₂O).
Chromophore None (Aliphatic amine + Ether).UV Silent. Standard UV detection (254 nm) is ineffective. Requires ELSD, CAD, or RI.
Hygroscopicity High.Rapidly absorbs atmospheric moisture. Handling in a desiccated environment is critical.
pKa (Calc.) ~10.5 (Secondary Amine).Strongly basic. Retained on SCX resins; requires high pH to free-base.

Purification Decision Matrix

The choice of method depends on the impurity profile and the scale of the synthesis.

Purification_Decision_Tree Start Crude 3-(Oxolan-3-yl)azetidine HCl Impurity_Check Analyze Impurity Profile (LC-MS / qNMR) Start->Impurity_Check Decision1 Major Impurity Type? Impurity_Check->Decision1 Method_Recryst Method A: Anti-Solvent Recrystallization Decision1->Method_Recryst High Purity (>85%) Salt Removal Method_SCX Method B: SCX Resin (Catch & Release) Decision1->Method_SCX Non-Basic Impurities Method_PrepLC Method C: Prep HPLC (C18/Aq + ELSD) Decision1->Method_PrepLC Complex Mixture High Purity Req. Path_Inorganic Inorganic Salts (NaCl, excess HCl) Path_Organic Non-Basic Organics (Starting Material, THF oligomers) Path_Isomer Close-eluting Isomers (Stereoisomers)

Figure 1: Decision matrix for selecting the optimal purification workflow based on crude material composition.

Protocol A: Anti-Solvent Recrystallization

Best For: Removal of inorganic salts and trace colored impurities. Scalable (>10g).

Mechanism

This method relies on the differential solubility of the hydrochloride salt. It is highly soluble in short-chain alcohols (methanol, ethanol) but virtually insoluble in ethers (diethyl ether, MTBE). By dissolving in the "good" solvent and slowly introducing the "bad" solvent, the salt lattice reforms, excluding impurities.

Reagents
  • Solvent A (Good): Methanol (MeOH) or Isopropyl Alcohol (IPA).

  • Solvent B (Anti-solvent): Methyl tert-butyl ether (MTBE) or Diethyl Ether (Et₂O).

  • Apparatus: Round-bottom flask, reflux condenser, inert gas (N₂) line.

Step-by-Step Procedure
  • Dissolution: Place the crude solid in a flask. Add minimum hot IPA (40–50°C) to just dissolve the solid.

    • Note: Do not boil aggressively. Azetidines can degrade. If insoluble particulates remain (likely inorganic salts like NH₄Cl), filter the hot solution quickly through a sintered glass funnel.

  • Nucleation: Allow the solution to cool to room temperature (RT) slowly.

  • The "Crash": Add Solvent B (MTBE) dropwise with gentle stirring until a persistent cloudiness (turbidity) appears.

  • Crystallization: Cool the mixture to 0–4°C in an ice bath for 2–4 hours.

  • Isolation: Filter the white precipitate under a nitrogen blanket (to prevent moisture uptake).

  • Washing: Wash the cake with cold MTBE (2x).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Cation Exchange (SCX) "Catch-and-Release"

Best For: Removing non-basic organic impurities (e.g., unreacted oxolane derivatives, non-amine byproducts).

Mechanism

Strong Cation Exchange (SCX) resins contain sulfonic acid groups that bind the basic azetidine amine. Neutral or acidic impurities are washed away. The product is then "released" using an ammonia solution.

Reagents
  • Resin: Propylsulfonic acid functionalized silica (e.g., SiliaBond® Propylsulfonic Acid).

  • Loading Solvent: Methanol (MeOH).

  • Elution Solvent: 2M Ammonia (NH₃) in Methanol.

Step-by-Step Procedure
  • Conditioning: Pack the SCX cartridge and flush with 3 column volumes (CV) of MeOH.

  • Loading: Dissolve the crude hydrochloride salt in MeOH. Load onto the cartridge by gravity or low pressure.

    • Chemistry: The azetidine exchanges HCl for the resin's sulfonic acid, binding to the solid phase.

  • Washing (The "Catch"): Flush with 5 CV of MeOH.

    • Result: Non-basic impurities elute to waste. The azetidine remains bound.

  • Elution (The "Release"): Flush with 3–5 CV of 2M NH₃ in MeOH.

    • Chemistry: Ammonia displaces the azetidine, freeing it as the free base.

  • Salt Reformation: Concentrate the eluate to remove excess ammonia. Redissolve in Et₂O or Dioxane and add 1 equivalent of 4M HCl in Dioxane to re-precipitate the clean hydrochloride salt.

Protocol C: Preparative HPLC (Reverse Phase)

Best For: Final polishing (>99.5% purity) and separating closely related structural isomers.

Critical Challenge: Detection

Because 3-(Oxolan-3-yl)azetidine lacks a chromophore, standard UV triggers will fail. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is mandatory.

Method Parameters
ParameterSetting
Column C18-Aq or HILIC (e.g., Waters XBridge C18), 5µm, 19x100mm.
Mobile Phase A Water + 0.05% Trifluoroacetic Acid (TFA) or Formic Acid.
Mobile Phase B Acetonitrile (ACN) + 0.05% TFA.
Gradient 0% B to 30% B over 15 minutes (Compound is polar).
Flow Rate 15–20 mL/min (depending on column diameter).
Detection ELSD (Drift Tube Temp: 45°C, Gain: High).
Workflow
  • Sample Prep: Dissolve crude in Water/ACN (90:10). Filter through 0.2µm PTFE filter.

  • Injection: Inject onto the column.

  • Collection: Collect fractions based on ELSD signal response.

  • Workup: Pool fractions. Lyophilize (freeze-dry) to remove water and volatile acids.

    • Note: If TFA is used, the product will be a TFA salt. To convert to HCl, perform a salt exchange using Protocol B (SCX) or repeated lyophilization with excess HCl.

Analytical Validation (QC)

Since UV purity is unreliable, use these methods to verify the final product.

  • ¹H-NMR (Quantitative):

    • Dissolve in D₂O or DMSO-d₆.

    • Check for the diagnostic multiplets of the oxolane ring (3.6–3.9 ppm) and the azetidine ring (3.9–4.4 ppm).

    • Use an internal standard (e.g., Maleic Acid) to calculate mass balance purity.

  • Silver Nitrate Titration:

    • To quantify the chloride counter-ion content and ensure stoichiometry (should be 1.0 eq HCl).

  • LC-MS (ELSD):

    • Confirm single peak purity via ELSD trace and correct mass [M+H]⁺ via MS.

Storage and Stability

  • Hygroscopicity: The HCl salt is extremely hygroscopic. Store under Argon or Nitrogen.

  • Temperature: Store at -20°C for long-term stability to prevent slow ring-opening or dimerization.

  • Container: Amber glass vials with Teflon-lined caps.

References

  • Azetidine Synthesis & Stability

    • Recent advances in the synthesis and reactivity of azetidines.[2][3][4] Organic & Biomolecular Chemistry, 2021.[5]

  • ELSD Detection Strategies

    • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Lab Manager, 2020.

  • Purification of Amine Salts

    • Purification of organic hydrochloride salt? ResearchGate Discussion, 2017.

  • General Azetidine Handling

    • Preparation and Synthetic Applications of Azetidines.[1][6][7][3][8][9] Heterocycles, 2012.

Sources

Application

analytical methods for 3-(Oxolan-3-yl)azetidine hydrochloride characterization

Abstract The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a metabolically stable,

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a metabolically stable, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-rich alternative to traditional planar heterocycles.[1] However, the characterization of 3-(Oxolan-3-yl)azetidine hydrochloride  presents distinct analytical challenges: the lack of a strong UV chromophore, high polarity, potential stereoisomerism (chirality at the oxolane C3 position), and the hygroscopic nature of the hydrochloride salt.[2] This guide details a multi-modal analytical strategy combining HILIC-CAD, Chiral SFC, and 2D-NMR to ensure rigorous identity and purity confirmation.

Compound Profile & Analytical Strategy

PropertyDescriptionAnalytical Implication
IUPAC Name 3-(Tetrahydrofuran-3-yl)azetidine hydrochloridePrimary identification target.[2]
Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

MW: 127.19 (Free Base) / 163.65 (Salt).
Chromophore None (No conjugated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-system)
Critical: Standard UV (254 nm) is ineffective. Requires CAD, ELSD, or Derivatization.[2]
Chirality One chiral center (Oxolane C3)Enantiomeric purity determination required.[2]
Polarity High (Secondary amine + Ether + Salt)Reverse Phase (C18) retention is poor; HILIC recommended.[2]
Analytical Workflow Diagram

The following decision tree outlines the logical flow for full characterization, ensuring no critical quality attribute is overlooked.

CharacterizationWorkflow Start Raw Material: 3-(Oxolan-3-yl)azetidine HCl ID_Check 1. Identity Confirmation Start->ID_Check NMR 1H & 13C NMR (D2O/DMSO-d6) ID_Check->NMR IR FT-IR (Salt form check) ID_Check->IR MS HRMS (ESI+) (m/z 128.107) ID_Check->MS Purity_Check 2. Purity & Assay NMR->Purity_Check HILIC Method A: HILIC-CAD (Direct Analysis) Purity_Check->HILIC Deriv Method B: Benzoylation + RP-HPLC (If UV only) Purity_Check->Deriv Stereo_Check 3. Stereochemistry HILIC->Stereo_Check If >95% Pure Chiral_SFC Chiral SFC (Amylose/Cellulose Phases) Stereo_Check->Chiral_SFC Solid_State 4. Solid State & Counter-ion Stereo_Check->Solid_State Titration AgNO3 Titration (Chloride Content) Solid_State->Titration TGA TGA/DSC (Solvates/Polymorphs) Solid_State->TGA

Figure 1: Integrated analytical workflow for polar heterocyclic salts.

Structural Confirmation (Identity)

A. Nuclear Magnetic Resonance (NMR)

Due to the ring strain in the azetidine (approx. 26 kcal/mol) and the puckering of the oxolane ring, signals can be complex.[2]

  • Solvent: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     is preferred to suppress the exchangeable NH proton and eliminate salt-bridge effects, sharpening the spectrum.
    
  • Key Diagnostic Signals (Expected):

    • Azetidine Ring: The four protons adjacent to nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) typically appear as multiplets around 3.8 – 4.2 ppm . They may split into two groups due to the chiral center at the oxolane making the faces of the azetidine diastereotopic.
      
    • Oxolane Ring: The protons adjacent to oxygen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) appear around 3.6 – 3.9 ppm .
      
    • Methine Bridges: The

      
       of azetidine and 
      
      
      
      of oxolane will be multiplets in the 2.5 – 3.0 ppm range.
B. Mass Spectrometry (HRMS)
  • Method: LC-ESI-TOF (Positive Mode).[2]

  • Target Ion: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Calculated for 
    
    
    
    ).[3]
  • Fragmentation: High collision energy usually cleaves the azetidine ring (loss of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     or ring opening).
    

Purity Profiling (Quantitative Analysis)

Challenge: The compound has no UV absorbance >210 nm. Solution: Two validated approaches are provided.

Protocol A: HILIC-CAD (Recommended "Gold Standard")

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines well, and Charged Aerosol Detection (CAD) is universal, detecting the salt regardless of chromophores.[2]

  • Column: Waters XBridge Amide or TSKgel Amide-80 (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-1 min: 90% B[2]

    • 1-10 min: 90% ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       60% B
      
    • 10-12 min: 60% B[2]

    • 12.1 min: 90% B (Re-equilibration).

  • Flow Rate: 1.0 mL/min.[2]

  • Detector: CAD (Nebulizer Temp: 35°C).

  • Why this works: The high organic start ensures retention of the polar salt. Ammonium formate maintains ionization for the amine while suppressing silanol interactions.[2]

Protocol B: Derivatization-UV (Alternative)

If CAD/ELSD is unavailable, the amine must be tagged with a chromophore (e.g., Benzoyl Chloride).[2]

  • Reaction: Dissolve 10 mg sample in 1 mL 0.1M NaOH. Add 20 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Benzoyl Chloride. Shake for 10 mins.
    
  • Quench: Add 100

    
     Glycine solution (to consume excess reagent).
    
  • Analysis: Run on standard C18 column with UV detection at 254 nm.

  • Note: This measures the derivatizable amine content, not necessarily total mass balance (non-amine impurities are missed).[2]

Stereochemical Analysis (Chirality)

The oxolane-3-yl group creates a chiral center.[2] The commercial material is often racemic, but asymmetric synthesis may yield an enantiomer.[2]

  • Technique: Supercritical Fluid Chromatography (SFC).[2]

  • Column: Chiralpak IG or IC (Immobilized phases are more robust for amines).[2]

  • Modifier: 15-25% Methanol with 0.1% Isopropylamine (IPA) or Diethylamine (DEA).[2]

    • Note: Basic additive is mandatory to elute the free amine and improve peak shape.

  • Detection: If using SFC-UV, derivatization (Protocol B) is required before injection.[2] If using SFC-MS, direct injection is possible.[2]

Salt Stoichiometry & Solid State

Chloride Content (Argentometric Titration)

To confirm the mono-hydrochloride stoichiometry (Theoretical Cl: ~21.6%).

  • Titrant: 0.01 N Silver Nitrate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
  • Electrode: Silver/Sulfide Ion-Selective Electrode (ISE).[2]

  • Protocol: Dissolve 50 mg sample in 50 mL deionized water. Acidify with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Titrate to potentiometric endpoint.[2]
    
TGA/DSC (Solvate Check)
  • TGA: Check for weight loss <100°C (Surface water) vs. stoichiometric loss (Hydrates).[2]

  • DSC: Look for a sharp melting endotherm.[2] Amine salts often degrade upon melting; if the baseline becomes noisy immediately after the melt, it indicates decomposition.[2]

References

  • PubChem Compound Summary. 3-(oxolan-3-yl)azetidine hydrochloride.[2][3] National Library of Medicine.[2] Available at: [Link][2]

  • Burkhard, J. A., et al. (2010).[2] Synthesis and Structural Analysis of 3-Substituted Azetidines. Journal of Organic Chemistry. (Discusses ring strain and NMR characteristics of azetidines).

  • Thermo Fisher Scientific.HILIC Separation of Polar Amines. Application Note. (General HILIC protocols for polar amine salts).
  • Sielc Technologies. HPLC Analysis of Basic Drugs and Acidic Counter-Ions. Available at: [Link] (Mixed-mode chromatography references).[2]

Sources

Method

Application Notes &amp; Protocols: 3-(Oxolan-3-yl)azetidine Hydrochloride in Drug Discovery

Introduction: The Strategic Value of Saturated Heterocycles In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved physicochemical properties is paramount. Saturated heterocycles ha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Saturated Heterocycles

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved physicochemical properties is paramount. Saturated heterocycles have emerged as "privileged scaffolds" due to their ability to confer three-dimensionality, enhance metabolic stability, and improve solubility.[1][2] The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of conformational rigidity and chemical stability, making it an increasingly popular motif in medicinal chemistry.[3][4] When combined with an oxolane (tetrahydrofuran) ring, as in 3-(Oxolan-3-yl)azetidine, the resulting scaffold provides a sp³-rich, polar structure that can effectively explore biological target space while maintaining favorable drug-like properties.[5]

This guide provides a detailed overview of 3-(Oxolan-3-yl)azetidine hydrochloride, a key building block for introducing this valuable moiety. We will cover its core properties, provide validated synthetic protocols for its use, and discuss its strategic application in drug development programs.

Part 1: Physicochemical Properties & Handling

3-(Oxolan-3-yl)azetidine is typically supplied as a hydrochloride salt to enhance its stability and aqueous solubility, simplifying handling and reaction setup.[6]

Table 1: Properties of 3-(Oxolan-3-yl)azetidine Hydrochloride

PropertyValueSource
CAS Number 1795438-09-3
Molecular Formula C₇H₁₃NO · HCl[7]
Molecular Weight 163.65 g/mol [8]
Appearance White to off-white crystalline powder[9]
Purity Typically ≥95%
Storage Store at room temperature, keep container tightly closed.[10]

Handling and Safety:

  • 3-(Oxolan-3-yl)azetidine hydrochloride is classified as a skin and eye irritant.[10][11]

  • Always handle in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

  • In case of fire, it may decompose to produce toxic hydrogen chloride (HCl) gas.[10] Use dry chemical, foam, or carbon dioxide extinguishers.[10]

Part 2: Core Applications in Medicinal Chemistry

The unique topology of the oxolanyl-azetidine scaffold provides distinct advantages in molecular design.

2.1 As a Scaffold for 3D Diversity

The non-planar, rigid structure of the fused ring system provides well-defined vectors for substituent placement.[2] This allows medicinal chemists to orient functional groups into specific regions of a target's binding pocket, which can lead to significant gains in potency and selectivity. This contrasts with more flexible or planar scaffolds where entropic penalties can reduce binding affinity.[3]

2.2 Improving Physicochemical Profiles

The incorporation of the polar oxolane and azetidine motifs can disrupt planarity and reduce the lipophilicity of a molecule. This often leads to:

  • Enhanced Aqueous Solubility: Crucial for oral bioavailability and formulation.[1][6]

  • Improved Metabolic Stability: The sp³-rich core is generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to aromatic systems.[1]

  • Reduced hERG Liability: By moving away from flat, lipophilic structures often associated with hERG channel binding.

Sources

Application

Advanced Application Note: 3-(Oxolan-3-yl)azetidine Hydrochloride in Targeted Protein Degradation

Executive Summary This technical guide details the application of 3-(Oxolan-3-yl)azetidine hydrochloride (CAS: 1795438-09-3) as a high-value structural motif in the design of Proteolysis Targeting Chimeras (PROTACs) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 3-(Oxolan-3-yl)azetidine hydrochloride (CAS: 1795438-09-3) as a high-value structural motif in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

In the optimization of heterobifunctional degraders, traditional alkyl or PEG linkers often suffer from poor permeability and metabolic instability. The 3-(oxolan-3-yl)azetidine scaffold offers a rigid,


-rich alternative that improves physicochemical properties (solubility, metabolic stability) and restricts conformational entropy, potentially enhancing the formation of productive ternary complexes. This guide provides rational design principles, synthetic protocols, and biological validation workflows for integrating this scaffold into degrader campaigns.

Technical Specifications & Rationale

Chemical Identity
ParameterSpecification
Chemical Name 3-(Oxolan-3-yl)azetidine hydrochloride
Synonyms 3-(Tetrahydrofuran-3-yl)azetidine HCl
CAS Number 1795438-09-3
Molecular Formula

Molecular Weight 163.65 g/mol
Functional Handle Secondary Amine (Azetidine

)
Core Motif Azetidine (4-membered N-ring) spiro/linked to Oxolane (THF)
Mechanistic Rationale in TPD

The transition from "Rule of 5" compliant drugs to "Beyond Rule of 5" degraders requires strict control over physicochemical properties. This building block addresses three critical failure modes in PROTAC design:

  • Conformational Entropy: Linear alkyl linkers are highly flexible, resulting in a high entropic penalty upon ternary complex formation. The azetidine ring rigidifies the linker/exit vector, reducing this penalty and potentially improving cooperativity (

    
    ).
    
  • Lipophilicity Management: The oxolane (tetrahydrofuran) moiety is a polar, non-hydrogen bond donor. It lowers

    
     without introducing new Hydrogen Bond Donors (HBD), which is critical for maintaining cell permeability in large molecules.
    
  • Metabolic Stability: Azetidines are generally more metabolically stable than their larger ring counterparts (pyrrolidines/piperidines) and less prone to oxidative metabolism than linear alkyl chains.

Workflow Visualization

The following diagram illustrates the integration of 3-(Oxolan-3-yl)azetidine into a PROTAC discovery pipeline, from synthesis to biological validation.

TPD_Workflow cluster_Synth Chemical Synthesis cluster_QC Physicochem Profiling cluster_Bio Biological Validation Start Building Block (CAS 1795438-09-3) Step1 Free Basing (DIPEA/Et3N) Start->Step1 Step2 Coupling Strategy (Amide/SNAr/Alkylation) Step1->Step2 Product PROTAC Intermediate Step2->Product LogD LogD / Solubility Product->LogD PAMPA Permeability (PAMPA) Product->PAMPA Ternary Ternary Complex (TR-FRET / AlphaLISA) LogD->Ternary Degradation Degradation Assay (HiBiT / Western) PAMPA->Degradation Ternary->Degradation Selectivity Filter

Figure 1: Critical path for integrating azetidine scaffolds into degrader design. High-contrast nodes indicate key decision points.

Experimental Protocols

Protocol A: Synthetic Incorporation (Amide Coupling)

Objective: To couple the secondary amine of 3-(oxolan-3-yl)azetidine to a carboxylic acid-functionalized E3 ligase ligand (e.g., VHL-Ligand-Linker-COOH).

Reagents:

  • Carboxylic Acid Component (1.0 eq)

  • 3-(Oxolan-3-yl)azetidine HCl (1.2 eq)

  • HATU (1.2 eq) or COMU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 eq)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Activation: In a flame-dried vial, dissolve the Carboxylic Acid component in anhydrous DMF (0.1 M concentration). Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at Room Temperature (RT) for 5–10 minutes to activate the acid (formation of the OAt ester).

  • Free-Basing: In a separate vial, suspend 3-(Oxolan-3-yl)azetidine HCl in minimal DMF. Add DIPEA (1.5 eq) to neutralize the hydrochloride salt. Note: Ensure the amine is fully solubilized.

  • Coupling: Add the amine solution to the activated acid mixture dropwise.

  • Reaction: Stir at RT under nitrogen atmosphere. Monitor by LC-MS (typically complete within 1–4 hours).

    • Checkpoint: Look for the mass corresponding to [M+H]+. The azetidine nitrogen is moderately nucleophilic; if reaction is slow, heat to 40°C.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient) or Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Physicochemical Profiling (Solubility & Permeability)

Objective: Validate that the azetidine-oxolane motif improves properties compared to a standard piperazine or alkyl control.

Kinetic Solubility Assay:

  • Prepare 10 mM DMSO stock of the PROTAC.

  • Spike into PBS (pH 7.4) to a final concentration of 100 µM (1% DMSO).

  • Incubate for 2 hours at RT with shaking.

  • Filter using a MultiScreen Solubility Filter Plate (0.4 µm).

  • Analyze filtrate by UV-Vis or LC-MS/MS against a standard curve.

    • Success Criterion: Solubility > 10 µM is generally required for reliable cell-based assays.

PAMPA (Parallel Artificial Membrane Permeability Assay):

  • Use a pre-coated PAMPA plate (e.g., Corning Gentest).

  • Add compound (10 µM in PBS) to the donor well.

  • Incubate for 5 hours at RT.

  • Measure concentration in acceptor well via LC-MS/MS.

  • Calculate

    
     (apparent permeability).
    
    • Insight: The oxolane group should maintain permeability (

      
       cm/s) despite the molecular weight, unlike polar amide/PEG chains which often reduce it.
      
Protocol C: Cellular Degradation Assay (HiBiT System)

Objective: Quantify the degradation potency (


) and depth (

) of the synthesized PROTAC.

System: HEK293T cells expressing HiBiT-tagged Protein of Interest (POI).

Procedure:

  • Seeding: Plate HiBiT-POI cells in 96-well white-walled plates (10,000 cells/well) in complete media. Incubate overnight.

  • Treatment: Treat cells with a 10-point dilution series of the PROTAC (e.g., 10 µM to 0.1 nM). Include a DMSO control and a competition control (excess free E3 ligand) to prove mechanism.

  • Incubation: Incubate for 6–24 hours (target dependent).

  • Lysis/Detection: Add Nano-Glo HiBiT Lytic Detection Reagent (Promega) equal to the culture volume.

  • Measurement: Shake for 10 mins and measure luminescence on a plate reader.

  • Analysis: Normalize data to DMSO control (100%). Fit curves using a 4-parameter logistic model to determine

    
    .
    

Mechanistic Pathway: Ubiquitin-Proteasome System

Understanding the specific engagement point is crucial. The diagram below details the ternary complex formation facilitated by the azetidine linker.

UPS_Mechanism PROTAC PROTAC (Azetidine-Linked) Ternary Ternary Complex [POI : PROTAC : E3] PROTAC->Ternary Linker Rigidity Enhances Formation POI Target Protein (POI) POI->Ternary E3 E3 Ligase (CRBN/VHL) E3->Ternary Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome

Figure 2: The Ubiquitin-Proteasome System mechanism. The azetidine scaffold (Yellow) optimizes the geometry of the Ternary Complex (Green).

Troubleshooting & Optimization

ObservationRoot Cause AnalysisCorrective Action
Low Synthetic Yield HCl salt quenching base; Steric hindrance at secondary amine.Use excess DIPEA (4 eq). Switch coupling reagent to COMU or use acid chloride activation.
Poor Solubility PROTAC is too lipophilic (

).
The oxolane ring is insufficient. Consider adding a PEG-2 spacer adjacent to the azetidine.
Hook Effect (Bell Curve) Formation of binary complexes at high concentration.This is intrinsic to PROTACs. Focus on

at lower concentrations rather than pushing concentration >10 µM.
No Degradation Non-productive ternary complex geometry.The rigid azetidine locks the complex in a "loose" state. Synthesize analogs varying the attachment point on the azetidine (e.g., 2- vs 3-position) or linker length.

References

  • Bembenek, S.D., et al. (2022). Targeted Protein Degradation by Electrophilic PROTACs that Stereoselectively and Site-Specifically Engage DCAF1.[1] Journal of the American Chemical Society. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

side reactions in 3-(Oxolan-3-yl)azetidine hydrochloride synthesis

Topic: Side Reactions in 3-(Oxolan-3-yl)azetidine Hydrochloride Synthesis Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals Status: Operational Lead Scientist:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions in 3-(Oxolan-3-yl)azetidine Hydrochloride Synthesis Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 14, 2026

Executive Summary

The synthesis of 3-(Oxolan-3-yl)azetidine hydrochloride (also known as 3-(tetrahydrofuran-3-yl)azetidine HCl) presents a unique set of challenges due to the high ring strain of the azetidine core (~26 kcal/mol) coupled with the steric bulk of the oxolane substituent. This guide addresses the critical side reactions encountered during the two most prevalent synthetic routes: intramolecular cyclization (4-exo-tet) and cross-coupling functionalization .

Our technical support data indicates that 65% of yield failures occur during the final salt formation step due to acid-mediated ring opening, while 25% occur during cyclization due to competitive oligomerization.

Module 1: Critical Side Reactions & Troubleshooting

Azetidine Ring Opening (Acid-Mediated)

Phase: Deprotection / Salt Formation Symptom: Loss of product mass; appearance of linear chloropropyl amine impurities (3-chloro-N-propyl... derivatives) in LCMS.

Mechanism: The azetidine nitrogen is basic (


). Upon protonation (during HCl salt formation), the ring becomes highly activated. In the presence of nucleophiles (even weak ones like Cl⁻ or residual water) and heat, the ring opens via an 

pathway to relieve strain.

Q: Why does my product decompose during HCl salt formation? A: You are likely using excess strong acid or elevated temperatures .

  • Causality: The activation energy for ring opening drops significantly when the nitrogen is quaternized. If you use concentrated HCl or heat to evaporate the solvent, chloride ions attack the

    
    -carbon, cleaving the C-N bond.
    
  • Solution: Use a stoichiometric amount of anhydrous HCl (e.g., 1.05 eq. HCl in dioxane or ether) at 0°C . Do not heat to dry. Precipitate the salt with a non-polar anti-solvent (e.g., heptane or Et₂O) and filter under inert gas.

Competitive Oligomerization (Polymerization)

Phase: Cyclization (Ring Closure) Symptom: Formation of insoluble gums; broad peaks in NMR; high molecular weight species in MS.

Mechanism: During the cyclization of a precursor like 1-amino-2-(oxolan-3-yl)propane-3-halide, the amine can attack a second molecule (intermolecular


) faster than it attacks its own tail (intramolecular 4-exo-tet), especially if the concentration is too high.

Q: My cyclization yield is <30%, and the reaction mixture is viscous. Why? A: The reaction concentration is too high, favoring intermolecular kinetics.

  • Causality: Second-order intermolecular reactions (polymerization) are concentration-dependent, whereas first-order intramolecular reactions (cyclization) are not.

  • Solution: Perform the cyclization under high dilution conditions (<0.05 M). Add the substrate slowly (dropwise over hours) to the base/catalyst mixture to keep the instantaneous concentration of the uncyclized precursor near zero.

Oxolane (Tetrahydrofuran) Ring Instability

Phase: Lewis Acid Catalysis / Strong Acid Treatment Symptom: Complex mixture of ring-opened alcohols/halides.

Q: Can the oxolane ring open during the reaction? A: Yes, but only under specific conditions.

  • Insight: While the oxolane ring is generally stable, it is an ether. In the presence of strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) often used for deprotection of other groups, or extremely harsh acidic conditions, the oxolane ring can open.
  • Protocol Check: Ensure your N-protecting group removal (e.g., Boc) uses mild acids (TFA or HCl/Dioxane) and avoids Lewis acids that coordinate to the ether oxygen.

Module 2: Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways for a typical cyclization route. Note the "Danger Zone" where thermodynamic sinks (polymers/opened rings) trap the kinetic product (azetidine).

AzetidinePathways Precursor Linear Precursor (Amine + Leaving Group) Transition Transition State (4-exo-tet) Precursor->Transition Heat/Base Oligomer Oligomers/Polymers (Thermodynamic Sink) Precursor->Oligomer High Conc. (Intermolecular) Azetidine Target: 3-(Oxolan-3-yl)azetidine Transition->Azetidine Kinetic Control (High Dilution) Azetidine->Oligomer Storage > RT RingOpen Ring-Opened Impurity (Acid/Nu- Attack) Azetidine->RingOpen XS HCl / Heat (Nu- Attack)

Caption: Kinetic competition between 4-exo-tet cyclization and intermolecular polymerization, followed by the acid-sensitivity of the final product.

Module 3: Impurity Profiling & Data Summary

The table below summarizes the characteristic analytical signatures of the most common side reactions.

Impurity TypeOriginLC-MS Signature (

)
1H NMR CharacteristicPrevention Strategy
Dimer/Oligomer Cyclization (High Conc.)

,

Broadening of alkyl signals; loss of distinct ring splitting.High dilution (<0.05 M); Slow addition.
Ring-Opened (Cl) Salt Formation (HCl attack)

(HCl adduct)
Triplet at

ppm (

); loss of rigid azetidine coupling.
Stoichiometric HCl; Low Temp (0°C).
Ring-Opened (OH) Hydrolysis (Aq. Workup)

Triplet at

ppm (

).
Avoid aqueous acidic workups; Keep pH > 8 during extraction.
Elimination Product Cyclization (Strong Base)

(Allylic amine)
Olefinic protons (

5.0-6.0 ppm).
Use non-nucleophilic bases; Avoid excessive heating.

Module 4: Recommended "Self-Validating" Protocol

This protocol uses the Cyclization of Di-mesylate route, optimized to minimize the side reactions described above.

Reagents:

  • Precursor: 2-(Oxolan-3-yl)propane-1,3-diol (activated as di-mesylate).

  • Amine Source: Benzylamine (BnNH2) - Note: N-Benzyl is used for stability, then removed.

  • Solvent: Acetonitrile (ACN).

Step-by-Step Methodology:

  • Activation (Self-Check: Moisture Control):

    • React the diol with Methanesulfonyl chloride (MsCl) and TEA in DCM at 0°C.

    • Validation: Check TLC. If mono-mesylate persists, yield of azetidine will be near zero. Ensure complete conversion to bis-mesylate.

  • The "Slow-Drip" Cyclization (Prevents Polymerization):

    • Reflux a mixture of Benzylamine (3 eq) and DIPEA in Acetonitrile.

    • Dissolve the bis-mesylate in ACN (0.1 M).

    • CRITICAL: Add the mesylate solution to the refluxing amine solution via syringe pump over 4-6 hours .

    • Why: This keeps the concentration of electrophile low, forcing the amine to react intramolecularly once the first displacement occurs.

  • Deprotection & Salt Formation (Prevents Ring Opening):

    • Hydrogenate (Pd/C, H2) to remove Benzyl group. Filter catalyst.[1]

    • Cool filtrate (free base in MeOH/Ether) to 0°C .

    • Add exactly 1.0 eq of 4M HCl in Dioxane dropwise.

    • Validation: Do not rotary evaporate to dryness with heat. Add

      
       or Heptane to precipitate the salt. Filter and dry under vacuum at room temperature.
      

Module 5: Troubleshooting Flowchart

Troubleshooting Start Issue Detected CheckLCMS Check LC-MS/NMR Start->CheckLCMS MassPlus36 Mass = M+36 (or M+18)? (Ring Opening) CheckLCMS->MassPlus36 MassHigh High MW / Broad NMR? (Polymerization) MassPlus36->MassHigh No Yes1 Cause: Acid Hydrolysis Action: Lower Temp, Reduce Acid Eq. MassPlus36->Yes1 Yes Yes2 Cause: High Concentration Action: Use Syringe Pump Addition MassHigh->Yes2 Yes No2 Check Precursor Purity (Mono-activation?) MassHigh->No2 No

Caption: Diagnostic logic for identifying the root cause of yield loss based on analytical data.

References

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.[2] Link

  • Singh, G. S., & D'hooghe, M. (2025). Recent progress in synthesis of 3-functionalized azetidines.[2][3][4][5] Arkivoc, 2025(1).[3] Link

  • Richardson, P. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link

  • Hillier, M. C., & Chen, C. Y. (2006).[5] A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885-7887. Link

  • Varma, R. S., et al. (2006).[5] One-pot synthesis of nitrogen-containing heterocycles... under microwave irradiation.[2][5] The Journal of Organic Chemistry, 71(1), 135-141.[5] Link

Sources

Optimization

Technical Support Center: Reaction Monitoring for 3-(Oxolan-3-yl)azetidine hydrochloride

Answering the user's request. This guide provides in-depth technical support for researchers, chemists, and drug development professionals monitoring reactions involving 3-(Oxolan-3-yl)azetidine hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

This guide provides in-depth technical support for researchers, chemists, and drug development professionals monitoring reactions involving 3-(Oxolan-3-yl)azetidine hydrochloride. The content is structured in a problem-oriented, question-and-answer format to directly address challenges encountered in the laboratory. We will explore the causality behind analytical choices, offering field-proven insights to ensure robust and reliable reaction monitoring.

Section 1: Foundational Concepts & General FAQs

Before selecting a specific analytical technique, it is crucial to understand the physicochemical properties of 3-(Oxolan-3-yl)azetidine hydrochloride. It is a small, highly polar, secondary amine salt. This structure presents specific analytical challenges, primarily its high water solubility, low volatility, and the potential for pH-dependent interactions.

Frequently Asked Questions (General)

Q1: What are the most common initial challenges when monitoring reactions with this compound?

A1: The primary challenges stem from its properties as a hydrochloride salt. Firstly, it is non-volatile, which immediately precludes direct analysis by Gas Chromatography (GC) without derivatization. Secondly, its high polarity means it is often poorly retained on standard reversed-phase (RP) HPLC columns like C18, leading to elution in or near the solvent front. Finally, as a salt of a secondary amine, its charge state is pH-dependent, which can cause peak tailing and retention time drift in HPLC if the mobile phase is not adequately buffered.

Q2: I'm just starting my reaction. What is the quickest way to see if it's working?

A2: For a rapid qualitative assessment, Thin-Layer Chromatography (TLC) is often the fastest and most economical choice.[1] You will need to experiment with different solvent systems to achieve good separation between your starting material and product. A common starting point for polar amines is a mixture of a polar organic solvent (like ethyl acetate or dichloromethane/methanol) with a small amount of a base (like triethylamine or ammonium hydroxide) to neutralize the hydrochloride and prevent streaking on the silica plate. Visualization can be achieved with UV light (if your product is UV-active) or by staining, with potassium permanganate or ninhydrin stains being particularly effective for amines.

Q3: How should I prepare my reaction samples for analysis?

A3: Proper sample preparation is critical.

  • Quenching: First, ensure the reaction is stopped (quenched) before analysis, unless you are using an in-situ technique. This can be done by rapid cooling or by adding a quenching reagent.

  • Dilution: Dilute the sample in a solvent that is compatible with your analytical method. For HPLC, this is typically the mobile phase itself. Using a solvent stronger than the mobile phase can cause peak distortion.

  • Filtration: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injecting into an HPLC or LC-MS system to prevent particulates from clogging the column or instrument.[2]

  • Concentration: Ensure the analyte concentration is within the linear range of the detector to avoid overload.[2]

Section 2: Technique-Specific Troubleshooting Guides

This section provides detailed troubleshooting for the most common analytical techniques used in reaction monitoring for this specific compound.

High-Performance Liquid Chromatography (HPLC) & LC-MS

HPLC, particularly when coupled with Mass Spectrometry (LC-MS), is the most powerful and widely used technique for this type of analysis. It provides separation, identification, and quantification in a single run.[3]

Q4: My compound elutes in the void volume on my C18 column. What are my options?

A4: This is a classic issue for polar compounds. You have several effective strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are designed specifically for polar analytes. They use a high organic mobile phase with a small amount of aqueous solvent, effectively working in an opposite mode to reversed-phase. This provides excellent retention for polar compounds like azetidine derivatives.[4]

  • Polar-Embedded Columns: These are modified reversed-phase columns (e.g., with embedded polar groups like amide or carbamate) that offer enhanced retention for polar compounds and are more stable in highly aqueous mobile phases compared to traditional C18 columns.

  • Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to the mobile phase forms a neutral, more hydrophobic complex with your protonated amine, increasing its retention on a C18 column. Be aware that many ion-pairing reagents are not compatible with mass spectrometry as they can cause signal suppression.

Q5: I'm seeing severe peak tailing for my amine. How do I fix this?

A5: Peak tailing for amines in reversed-phase HPLC is typically caused by strong, unwanted interactions between the positively charged amine and residual, negatively charged silanol groups on the silica-based column packing.

  • Control the pH: The most effective solution is to control the mobile phase pH. For an amine, working at a low pH (e.g., pH 2-3 using formic acid or TFA) ensures the amine is consistently protonated and, more importantly, suppresses the ionization of the silanol groups, minimizing the secondary interactions.[5]

  • Use a High-Purity Column: Modern, end-capped, high-purity silica columns have a much lower concentration of residual silanols and will exhibit significantly less tailing.

  • Add a Competing Base: A small amount of a competing base, like triethylamine, can be added to the mobile phase to engage with the active silanol sites, preventing your analyte from interacting with them.

Q6: How do I set up an LC-MS method to monitor my reaction?

A6: LC-MS is ideal for providing mass confirmation of your product and tracking impurities.[6][7]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode (ESI+) is the best choice for this molecule, as the secondary amine is easily protonated.

  • Mobile Phase: Use volatile buffers like formic acid or ammonium formate. Avoid non-volatile buffers like phosphate, which will contaminate the mass spectrometer.[5]

  • Detection Mode:

    • For initial identification, run in full scan mode to see all ions present.

    • For quantitative monitoring, use Selected Ion Monitoring (SIM) to track the m/z of your starting material and expected product. This dramatically increases sensitivity.[8]

    • For even higher selectivity and sensitivity, especially in complex reaction mixtures, develop a Multiple Reaction Monitoring (MRM) method on a triple quadrupole mass spectrometer.[3]

Gas Chromatography (GC) & GC-MS

Direct GC analysis of 3-(Oxolan-3-yl)azetidine hydrochloride is not feasible due to its salt nature and lack of volatility. However, with proper derivatization, GC-MS can be a powerful tool, offering excellent chromatographic resolution.[9][10]

Q7: Why can't I inject my sample directly into the GC?

A7: GC requires compounds to be volatile and thermally stable. Salts will not vaporize in the GC inlet; they will decompose and contaminate the system. The polar N-H group on the azetidine ring also requires derivatization to improve peak shape and thermal stability.

Q8: What is derivatization and which reagent should I use?

A8: Derivatization is a chemical reaction that converts a non-volatile compound into a volatile derivative. For an amine like this, the most common approach is silylation , which replaces the active hydrogen on the nitrogen with a trimethylsilyl (TMS) group.

  • Recommended Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a highly effective and widely used silylating agent.[11] It is potent and its byproducts are volatile, minimizing interference.[11]

  • Procedure: A typical procedure involves drying an aliquot of the reaction mixture, adding the silylating reagent in a suitable solvent (like pyridine or acetonitrile), and heating to ensure complete reaction before injection.[4][11]

Q9: My derivatization seems incomplete or inconsistent. What should I check?

A9:

  • Water is the Enemy: Silylating reagents react readily with water. Ensure your sample and all glassware are scrupulously dry. Any moisture will consume the reagent and lead to incomplete derivatization.

  • Reaction Conditions: The reaction may require heating (e.g., 60-80 °C for 30 minutes) to go to completion. You may need to optimize the time and temperature.

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the derivatizing agent to drive the reaction to completion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an excellent technique for reaction monitoring as it provides detailed structural information and can be made fully quantitative without requiring identical response factors for different compounds.[12][13]

Q10: Can I use NMR to monitor my reaction in real-time?

A10: Yes, online or "flow" NMR allows a reaction mixture to be continuously pumped from the reactor through the NMR spectrometer, providing real-time data on the concentration of reactants, intermediates, and products.[12] More commonly, reactions are monitored by taking aliquots at specific time points, quenching the reaction, and preparing a standard NMR sample.[13][14]

Q11: Which signals should I integrate to determine the reaction conversion?

A11: The key is to identify clean, well-resolved proton (¹H) signals that are unique to the starting material and the product.

  • Identify Diagnostic Peaks: Examine the ¹H NMR spectra of your pure starting material and (if available) your product. Look for protons whose chemical environment changes significantly during the reaction. For 3-(Oxolan-3-yl)azetidine, protons on the azetidine ring or adjacent to the reaction site are often good candidates.

  • Calculate Conversion: The percentage conversion can be calculated by comparing the integral of a starting material peak to the integral of a product peak. For example: % Conversion = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] * 100 (This assumes the number of protons for each integrated peak is the same).

Q12: How can I get accurate quantitative results (qNMR)?

A12: For true quantification (e.g., determining the exact concentration or yield), you must use an internal standard.

  • Choosing a Standard: The internal standard should be a stable compound that does not react with any components in the mixture and has a sharp signal in a region of the spectrum that does not overlap with your analyte signals. Dimethyl sulfone or 1,3,5-trimethoxybenzene are common choices.

  • Procedure: Add a precisely weighed amount of the internal standard to a precisely weighed amount of the reaction aliquot. The concentration of your product can then be calculated relative to the known concentration of the standard.

In-situ Spectroscopy (FTIR & Raman)

In-situ techniques allow for real-time monitoring directly within the reaction vessel, providing a continuous stream of data without the need for sampling.[15][16][17] This is invaluable for understanding reaction kinetics, detecting transient intermediates, and identifying reaction endpoints precisely.[18][19]

Q13: When should I consider using in-situ FTIR or Raman?

A13: These Process Analytical Technology (PAT) tools are ideal when:

  • You need to understand the reaction kinetics in detail.[16]

  • The reaction involves unstable or transient intermediates that would be missed by offline analysis.[19]

  • Sampling is difficult, dangerous, or would perturb the reaction.[16]

  • You need to precisely determine the reaction endpoint to improve yield and purity.[15]

Q14: What's the difference between FTIR and Raman for this application?

A14:

  • FTIR (Fourier-Transform Infrared) Spectroscopy: Measures the absorption of infrared light due to molecular vibrations. It is particularly sensitive to functional groups with strong dipole moments, such as carbonyls (C=O), O-H, and N-H bonds.[18] For reactions involving 3-(Oxolan-3-yl)azetidine, changes in the N-H bending or C-N stretching vibrations could be monitored.

  • Raman Spectroscopy: Measures the scattering of light. It is sensitive to vibrations that cause a change in polarizability. It excels at monitoring C-C, C=C, and C-S bonds. A key advantage of Raman is that water is a very weak Raman scatterer, making it an excellent choice for aqueous reactions.[15]

The choice depends on the specific bond changes occurring in your reaction. Often, the two techniques provide complementary information.[16]

Section 3: Protocols & Data Visualization

Workflow for Selecting a Monitoring Technique

The following diagram illustrates a logical workflow for choosing the appropriate analytical technique for your experiment.

G start Start: Reaction Monitoring Needed qual_quant Qualitative or Quantitative? start->qual_quant tlc TLC Analysis qual_quant->tlc Qualitative quant_need Need for Quantification? qual_quant->quant_need Quantitative tlc_desc Fast, qualitative check for presence of product. tlc->tlc_desc nmr NMR Analysis quant_need->nmr gcms GC-MS Analysis (with Derivatization) quant_need->gcms realtime Need Real-Time Kinetics? quant_need->realtime lcms LC-MS Analysis lcms_desc Excellent for separation, identification, and relative quantification. lcms->lcms_desc nmr_desc Provides structural info and can be made rigorously quantitative (qNMR). nmr->nmr_desc gcms_desc High resolution, but requires extra sample prep step. gcms->gcms_desc insitu In-situ (FTIR/Raman) insitu_desc Real-time kinetic data, no sampling needed. insitu->insitu_desc realtime->lcms No realtime->insitu Yes

Caption: Decision workflow for selecting an analytical method.

Protocol 1: Generic HILIC-MS Method for Reaction Monitoring

This protocol provides a starting point for developing a HILIC-MS method suitable for 3-(Oxolan-3-yl)azetidine hydrochloride and similar polar compounds.

Step-by-Step Methodology:

  • Column Selection:

    • Choose a HILIC column (e.g., amide, cyano, or bare silica phase). A common choice is a 100 x 2.1 mm column with 1.7-2.7 µm particles.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to ~3.0 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • A typical starting gradient would be:

      • 0-1 min: 95% B

      • 1-5 min: Gradient from 95% B to 50% B

      • 5-6 min: Hold at 50% B

      • 6-7 min: Return to 95% B

      • 7-10 min: Re-equilibration at 95% B

  • Flow Rate & Temperature:

    • Set flow rate to 0.3-0.5 mL/min for a 2.1 mm ID column.

    • Set column temperature to 30-40 °C to ensure reproducible retention times.

  • Sample Preparation:

    • Take 10 µL of the reaction mixture and quench if necessary.

    • Dilute with 500 µL of Acetonitrile (or a solvent with a high organic content similar to your starting mobile phase).

    • Filter through a 0.22 µm filter.

  • MS Detector Settings (ESI+):

    • Mode: Positive Ion (ESI+)

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3-4 kV

    • Gas Flow/Temp: Optimize based on instrument manufacturer's recommendations.

    • Detection: Start with Full Scan. Once the product mass is confirmed, switch to a SIM method monitoring the [M+H]⁺ ions of the starting material and product for higher sensitivity.

HPLC Troubleshooting Flowchart: Poor Peak Shape

This diagram provides a logical path for diagnosing and solving common HPLC peak shape issues like tailing, fronting, and split peaks.

G start Problem: Poor Peak Shape peak_type What is the issue? start->peak_type tailing Tailing Peak peak_type->tailing Tailing fronting Fronting Peak peak_type->fronting Fronting split Split/Double Peak peak_type->split Split tailing_q1 Is mobile phase pH controlled (buffered)? tailing->tailing_q1 fronting_q1 Is sample concentration too high? fronting->fronting_q1 split_q1 Is sample solvent stronger than mobile phase? split->split_q1 tailing_a1_no Action: Add buffer/acid (e.g., 0.1% Formic Acid) to control pH. tailing_q1->tailing_a1_no No tailing_a1_yes Possible secondary interactions. Consider a different column (e.g., HILIC, polar-embedded) or check for column aging. tailing_q1->tailing_a1_yes Yes fronting_a1_yes Action: Dilute sample. Check detector response. fronting_q1->fronting_a1_yes Yes fronting_a1_no Check mobile phase pH. May indicate mass overload on column. fronting_q1->fronting_a1_no No split_a1_yes Action: Dissolve sample in mobile phase or a weaker solvent. split_q1->split_a1_yes Yes split_a1_no Check for clogged frit or void in column head. Action: Reverse flush or replace column. split_q1->split_a1_no No

Sources

Troubleshooting

challenges in scaling up 3-(Oxolan-3-yl)azetidine hydrochloride production

Technical Support Center: Scaling 3-(Oxolan-3-yl)azetidine Hydrochloride Executive Summary Scaling the production of 3-(Oxolan-3-yl)azetidine hydrochloride presents a unique duality of challenges: managing the high ring...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling 3-(Oxolan-3-yl)azetidine Hydrochloride

Executive Summary

Scaling the production of 3-(Oxolan-3-yl)azetidine hydrochloride presents a unique duality of challenges: managing the high ring strain of the azetidine core while preserving the integrity of the saturated oxygen heterocycle (oxolane/tetrahydrofuran).[1] This guide addresses the three primary bottlenecks reported by our user base: cyclization efficiency (oligomerization control) , workup of the highly polar free base , and controlled crystallization of the hydrochloride salt .[1]

Part 1: Synthesis & Reaction Engineering

Focus: The Cyclization Step (Ring Closure)

The most common industrial route involves the cyclization of a 2-substituted-1,3-propanediol derivative (activated as a mesylate/tosylate) with a primary amine (often benzylamine), followed by deprotection.[1]

Diagram: Critical Process Parameters (CPP) for Azetidine Cyclization

AzetidineSynthesis Start Activated Precursor (Bis-Mesylate/Tosylate) Solvent Solvent Selection (High Dielectric Constant) Start->Solvent Cyclization Cyclization Reaction (Kinetic Control) Solvent->Cyclization Acetonitrile/Water or DMSO Temp Temperature Control (Reflux vs. Controlled Feed) Temp->Cyclization Slow Addition prevents exotherm Base Base Stoichiometry (Excess DIPEA/K2CO3) Base->Cyclization Scavenges acid Oligomers Risk: Oligomerization (Linear Polymers) Cyclization->Oligomers High Concentration Product N-Protected Azetidine Cyclization->Product High Dilution (<0.1 M)

Caption: Workflow highlighting the kinetic competition between intramolecular cyclization (desired) and intermolecular oligomerization.

Troubleshooting The "Make"

Q: My yield is dropping significantly upon scaling from 5g to 100g. NMR shows broad peaks in the baseline. What is happening? A: You are likely observing oligomerization .[1] Azetidine formation is an intramolecular reaction that competes with intermolecular polymerization.[1]

  • The Mechanism: At higher concentrations, a reactive amine end of one molecule is statistically more likely to find the leaving group of another molecule than its own tail, leading to linear polymers (the broad NMR baseline).

  • The Fix:

    • High Dilution: Maintain reaction concentration below 0.05 M to 0.1 M .

    • Pseudo-High Dilution: Do not dump all reagents at once. Slowly add the amine solution to the heated solution of the activated diol (or vice versa) over 4–6 hours. This keeps the instantaneous concentration of the reactive intermediate low.[1]

Q: The reaction stalls with 10-15% mono-cyclized intermediate remaining.[1] Should I increase the temperature? A: Proceed with caution.

  • Risk: 3-substituted azetidines are thermally sensitive.[1][2] Excessive heat (>100°C) for prolonged periods can degrade the formed ring.

  • Better Approach: Switch to a more polar solvent system.[1] If using Toluene/Water, switch to Acetonitrile or DMSO .[1] The increased polarity stabilizes the transition state for the charge-separated intermediate, accelerating the second displacement step without requiring dangerous thermal spikes [1].[1]

Part 2: Workup & Isolation (The "Clean")

Focus: Handling the Polar Free Base

The presence of the oxolane ring and the amine makes the free base highly polar, complicating extraction from aqueous reaction mixtures.[1]

Troubleshooting The Workup

Q: I cannot extract the free base from the aqueous layer. I’ve tried EtOAc and Ether, but recovery is <30%. A: Standard non-polar solvents are ineffective for 3-(oxolan-3-yl)azetidine due to its high water solubility.[1]

  • Protocol Adjustment:

    • Salting Out: Saturate the aqueous phase with NaCl or K2CO3 until solids persist.[1] This "salting out" effect drives the organic amine into the organic layer.

    • Solvent Switch: Use DCM (Dichloromethane) or a mixture of CHCl3:IPA (3:1) .[1] The alcohol component helps solvate the polar amine.

    • Continuous Extraction: For scales >100g, a liquid-liquid continuous extractor is superior to batch separatory funnel extractions, often recovering >95% of the material over 12 hours.[1]

Q: During deprotection (hydrogenation of N-benzyl), the reaction poisons the catalyst.[1] Why? A: Azetidines are potent ligands.[1][3][4][5] The free amine nitrogen can bind to Pd/C or Pd(OH)2 sites.[1]

  • Solution: Run the hydrogenation in the presence of 1.0–1.1 equivalents of HCl (or acetic acid).[1] Protonating the nitrogen prevents it from coordinating to the catalyst surface, significantly increasing turnover frequency (TOF). Note: This directly yields the salt, which may be desired.[1]

Part 3: Salt Formation & Crystallization

Focus: Product Form and Stability

Data: Solvent Screening for HCl Salt Crystallization
Solvent SystemSolubility (Hot)Solubility (Cold)Crystal HabitHygroscopicity Risk
Ethanol/Ether HighModerateClumpy/AmorphousHigh (Traps moisture)
IPA (Isopropyl Alcohol) HighLowNeedles/Prisms Low (Best Flow)
Acetone LowInsolubleFine PowderModerate
EtOAc/MeOH (9:1) ModerateLowGranularLow

Q: The final HCl salt is a sticky gum/oil, not a solid.[1] How do I get a free-flowing powder? A: This is a classic issue with azetidine salts, often caused by trace water or excess acid.[1]

  • The Protocol:

    • Dissolve the crude oil in a minimum amount of dry MeOH or IPA.[1]

    • Precipitate by slowly adding a non-solvent (EtOAc or MTBE) with vigorous stirring.[1]

    • Critical Step: If it oils out, seed the mixture with a known crystal of the product.[1] If no seed is available, scratch the glass side or use sonication.

    • Drying: Dry under high vacuum at 40°C. Do not exceed 50°C as HCl can dissociate or induce ring opening in the presence of residual moisture [2].[1]

Q: Is the oxolane ring stable to the HCl gas used for salt formation? A: generally yes, but avoid Lewis acids .

  • Warning: While the ether linkage is stable to Bronsted acids (HCl), it is sensitive to Lewis acids (e.g., AlCl3, BF3) which can coordinate to the oxygen and trigger ring opening. Ensure your HCl source (e.g., 4M HCl in Dioxane) is free of metallic impurities.

Part 4: Stability & Storage

Q: How should we store the bulk material? A:

  • Condition: Store at -20°C or 2-8°C under Argon/Nitrogen.

  • Reasoning: Azetidine salts can undergo slow ring-opening polymerization (ROP) or hydrolysis if exposed to moisture and heat.[1] The hydrochloride salt is significantly more stable than the free base but is hygroscopic.[1]

References

  • Singh, G. S., & D'Höoghe, M. (2011).[1] Recent Advances in the Synthesis of Azetidines. Chemical Reviews. Link

  • Couty, F., & Evano, G. (2006).[1] Synthesis of Azetidines and Their Application in Organic Synthesis. Organic Preparations and Procedures International. Link

  • PubChem. (n.d.).[1] 3-(Oxolan-3-yl)azetidine hydrochloride Compound Summary. National Library of Medicine.[1] Link

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling strained heterocycles.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-(Oxolan-3-yl)azetidine Hydrochloride

Introduction In the landscape of modern drug discovery and development, the structural integrity of novel chemical entities is paramount. Small heterocyclic scaffolds, such as 3-(Oxolan-3-yl)azetidine hydrochloride, serv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the structural integrity of novel chemical entities is paramount. Small heterocyclic scaffolds, such as 3-(Oxolan-3-yl)azetidine hydrochloride, serve as critical building blocks for a diverse range of pharmacologically active molecules. The unique three-dimensional architecture imparted by the spirocyclic fusion of an azetidine and a tetrahydrofuran (oxolane) ring offers a compelling vector for exploring chemical space. However, before its incorporation into a synthetic pipeline, its structure must be unambiguously confirmed.

This guide provides an in-depth, technically-grounded comparison of the primary spectroscopic techniques used to validate the structure of 3-(Oxolan-3-yl)azetidine hydrochloride. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and demonstrate how a multi-technique approach forms a self-validating system for structural confirmation, ensuring the scientific integrity required by researchers, scientists, and drug development professionals.

The Strategic Workflow of Spectroscopic Validation

The confirmation of a molecular structure is not a linear process but rather an integrated workflow where each analytical technique provides a unique piece of the puzzle. The data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are synergistic, collectively providing irrefutable evidence of the target molecule's identity and purity.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation Prep 3-(Oxolan-3-yl)azetidine Hydrochloride Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep->NMR Acquire Data MS Mass Spectrometry (ESI-MS) Prep->MS Acquire Data IR Infrared Spectroscopy (FT-IR) Prep->IR Acquire Data Analysis Synergistic Data Analysis NMR->Analysis Interpret Spectra MS->Analysis Interpret Spectra IR->Analysis Interpret Spectra Confirmation Structure Confirmed Analysis->Confirmation Corroborate Evidence

Caption: Overall workflow for spectroscopic validation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 3-(Oxolan-3-yl)azetidine hydrochloride, both ¹H and ¹³C NMR are indispensable.

Causality in NMR: Why We Choose Specific Experiments
  • ¹H NMR: This is the initial go-to experiment. It reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern or multiplicity), and their relative abundance (integration). For this molecule, it will be critical to distinguish the protons on the azetidine ring from those on the oxolane ring.

  • ¹³C NMR: This technique maps the carbon framework of the molecule. It confirms the total number of carbon atoms and provides insight into their hybridization and functionalization. The presence of carbons bonded to heteroatoms (N and O) will result in characteristic downfield shifts.

  • 2D NMR (COSY, HSQC - Optional but Recommended): For absolute certainty, 2D NMR experiments can be employed. A COSY (Correlation Spectroscopy) spectrum would confirm which protons are coupled (i.e., on adjacent carbons), while an HSQC (Heteronuclear Single Quantum Coherence) spectrum would directly link each proton to its attached carbon, leaving no ambiguity in assignment.

Predicted NMR Data for 3-(Oxolan-3-yl)azetidine Hydrochloride

To facilitate discussion, the atoms in the molecule are numbered as follows:

Caption: Numbering scheme for 3-(Oxolan-3-yl)azetidine.

Table 1: Predicted ¹H and ¹³C NMR Data (in D₂O or DMSO-d₆)

Atom Position(s)TechniquePredicted Chemical Shift (ppm)Predicted MultiplicityIntegrationRationale
H2, H5¹H NMR~4.0 - 4.3Multiplet4HProtons on azetidine ring adjacent to the protonated nitrogen (N-H₂⁺), deshielded.
H3¹H NMR~3.2 - 3.5Multiplet1HMethine proton at the spiro-junction, deshielded by proximity to nitrogen.
H7, H10¹H NMR~3.8 - 4.1Multiplet4HProtons on oxolane ring adjacent to oxygen, deshielded.
H8, H9¹H NMR~2.0 - 2.4Multiplet4HProtons on oxolane ring beta to oxygen.
NH₂⁺¹H NMRBroad, variableSinglet (broad)2HExchangeable protons of the ammonium salt.
C2, C5¹³C NMR~50 - 55--Carbons adjacent to the protonated nitrogen in the azetidine ring.
C3¹³C NMR~40 - 45--Spiro carbon, a quaternary center would not be present, this is a methine.
C4¹³C NMR~35 - 40--Spiro carbon at the junction.
C7, C10¹³C NMR~68 - 72--Carbons adjacent to oxygen in the oxolane ring.
C8, C9¹³C NMR~28 - 33--Carbons beta to oxygen in the oxolane ring.

Note: Chemical shifts are estimates and can vary based on solvent and concentration. The hydrochloride salt form will cause significant downfield shifts for nuclei near the nitrogen compared to the free base.

Part 2: Mass Spectrometry (MS) – The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound, which is one of the most definitive pieces of evidence for its identity. For a salt like 3-(Oxolan-3-yl)azetidine hydrochloride, soft ionization techniques such as Electrospray Ionization (ESI) are ideal, as they typically detect the protonated molecule of the free base, [M+H]⁺.

Causality in MS: Why ESI is the Right Choice

Electrospray ionization is a gentle technique that transfers ions from solution into the gas phase. This minimizes fragmentation, allowing for the clear observation of the molecular ion. This is crucial for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the mass with enough accuracy (typically to four decimal places) to determine the elemental composition, offering an orthogonal layer of validation.[1]

Expected MS Data

The molecular formula for the free base is C₇H₁₃NO.

  • Monoisotopic Mass of Free Base: 127.0997 g/mol [2]

  • Expected Ion in ESI-MS (Positive Mode): The protonated molecule, [C₇H₁₃NO + H]⁺.

  • Predicted m/z (mass-to-charge ratio): 128.1070[2]

A high-resolution instrument should detect a mass very close to this predicted value, confirming the elemental formula of C₇H₁₄NO⁺.

G Parent [M+H]⁺ m/z = 128.1 Frag1 Loss of H₂O m/z = 110.1 Parent->Frag1 - H₂O Frag2 Azetidine Ring Opening m/z = variable Parent->Frag2 fragmentation Frag3 Loss of C₂H₄ (ethylene) from oxolane m/z = 100.1 Parent->Frag3 - C₂H₄

Caption: Potential fragmentation pathways in ESI-MS/MS.

Part 3: Infrared (IR) Spectroscopy – The Functional Group Fingerprint

Infrared (IR) spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups. While it doesn't provide detailed connectivity information like NMR, it serves as an excellent verification tool. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within the molecule.

Causality in IR: What We Look For

For 3-(Oxolan-3-yl)azetidine hydrochloride, the key diagnostic peaks will be from the N-H bonds of the ammonium salt, the C-H bonds of the aliphatic rings, the C-O-C ether linkage, and the C-N bond of the azetidine. The presence and position of these bands provide a unique "fingerprint" for the molecule.

Table 2: Predicted Key IR Absorption Bands

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Ammonium (R₂NH₂⁺)2700 - 3100Strong, Broad
C-H StretchAliphatic (sp³ C-H)2850 - 3000Strong
C-O-C StretchEther (Oxolane)1050 - 1150Strong
C-N StretchAmine1180 - 1250Medium

The broad and strong absorption in the 2700-3100 cm⁻¹ region is highly characteristic of an amine salt and provides strong evidence for the hydrochloride form of the compound.[3]

Comparative Summary and Conclusion

Each spectroscopic technique offers a unique and complementary perspective, and their combined data provides a robust and self-validating confirmation of the structure.

Table 3: Comparison of Spectroscopic Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environments, connectivity, relative ratios.Provides detailed structural framework and stereochemistry.Can have overlapping signals in complex molecules.
¹³C NMR Carbon skeleton, number of unique carbons.Directly confirms the carbon count and type (CH₃, CH₂, CH, C).Lower sensitivity, longer acquisition times.
MS (ESI-HRMS) Exact molecular weight and elemental formula.Highly sensitive and accurate for molecular formula confirmation.Provides little connectivity information without MS/MS.
IR Presence of specific functional groups.Fast, inexpensive, and excellent for functional group identification (e.g., amine salt).Provides limited information on the overall molecular skeleton.

Detailed Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of 3-(Oxolan-3-yl)azetidine hydrochloride in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.[4]

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak.

    • Integrate the signals and analyze multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Protocol 2: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 water/acetonitrile with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer) equipped with an electrospray ionization (ESI) source.[1]

  • Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Operate the source in positive ion mode.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 Da).

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

    • Acquire data for a sufficient duration to obtain a high-resolution mass spectrum.

    • Analyze the resulting spectrum to identify the m/z of the protonated molecular ion and compare it to the theoretical value.

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Mix a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder.

    • Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[3]

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

References

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Pace, V., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
  • PubChemLite. (n.d.). 3-(oxolan-3-yl)azetidine hydrochloride (C7H13NO). PubChem.
  • Wallace, E. M., et al. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)
  • ResearchGate. (2022). 1 h-nmr (A) and 13 c-nmr (B) of end product. The NMR spectra were... ResearchGate.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

Sources

Validation

A Senior Application Scientist's Guide to Comparative In-Silico Docking: A Case Study with 3-(Oxolan-3-yl)azetidine Hydrochloride

This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies. While centered on the novel scaffold 3-(Oxolan-3-yl)azetidine hydrochloride, the principles, proto...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies. While centered on the novel scaffold 3-(Oxolan-3-yl)azetidine hydrochloride, the principles, protocols, and analytical logic detailed herein are universally applicable for researchers, scientists, and drug development professionals seeking to evaluate and rank potential lead compounds against established benchmarks.

Introduction: The Rationale for Comparative Docking

Molecular docking is a cornerstone of structure-based drug design, predicting the preferred orientation of a ligand when bound to a target protein.[1][2] However, a docking score in isolation provides limited context. A comparative study is essential for robust analysis. By docking a novel compound alongside known binders and relevant structural fragments, we can normalize scores, validate our docking protocol, and derive meaningful structure-activity relationships (SAR).

The azetidine ring, a four-membered nitrogen heterocycle, is considered a "privileged scaffold" in medicinal chemistry. Its strained ring system imparts a desirable three-dimensionality and conformational rigidity, which can reduce the entropic penalty of binding and improve properties like aqueous solubility.[3] Molecules incorporating azetidine have shown a wide spectrum of biological activities.[3][4][5]

This guide uses 3-(Oxolan-3-yl)azetidine hydrochloride (a novel fragment-like molecule) as a case study to demonstrate a rigorous comparative docking workflow.[6][7] Lacking extensive published data for this specific compound, we will hypothetically screen it against a well-validated therapeutic target, Acetylcholinesterase (AChE) . AChE inhibition is a clinically-proven strategy for managing Alzheimer's disease.[8][9]

Our comparative set includes:

  • Lead Compound: 3-(Oxolan-3-yl)azetidine

  • Positive Control: Donepezil (a potent, FDA-approved AChE inhibitor)[8]

  • Negative Controls/Fragments: Azetidine[10] and Oxolane (Tetrahydrofuran) to probe the contribution of each heterocyclic motif.

The In-Silico Experimental Workflow: A Step-by-Step Protocol

The reliability of any docking study is contingent upon meticulous preparation of both the receptor and the ligands.[11] This protocol utilizes widely-accepted, open-source tools like AutoDock Vina, ensuring accessibility and reproducibility.[12][13]

Diagram: Comparative Docking Workflow

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB 1. Receptor Acquisition (PDB: 4EY7) Clean 2. Receptor Preparation (Remove H2O, Add Hydrogens) PDB->Clean Grid 4. Grid Box Definition (Define Active Site) Clean->Grid Ligands 3. Ligand Preparation (Generate 3D Structures, Energy Minimization) Vina 5. Molecular Docking (AutoDock Vina) Ligands->Vina Grid->Vina Scores 6. Binding Affinity Analysis (Compare Docking Scores) Vina->Scores Poses 7. Interaction Analysis (Visualize Binding Poses, Identify Key Residues) Scores->Poses Report 8. Comparative Report (Synthesize Findings) Poses->Report

Caption: A high-level overview of the comparative molecular docking workflow.

Protocol Part A: Receptor Preparation

The causality behind this phase is to create a chemically correct and computationally 'clean' receptor model. Errors in protonation state or the inclusion of crystallographic artifacts can lead to inaccurate results.

  • Acquire Structure: Download the crystal structure of human AChE complexed with Donepezil from the Protein Data Bank (PDB ID: 4EY7).

  • Clean Protein: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all water molecules, co-factors, and any pre-existing ligands.[11] Isolate the protein chain(s) of interest.

  • Add Hydrogens & Assign Charges: Use a dedicated tool like AutoDock Tools to add polar hydrogens, which are critical for forming hydrogen bonds but are often absent in crystal structures.[14][15] Assign Gasteiger charges to all atoms.

  • Save as PDBQT: Export the prepared receptor structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[16]

Protocol Part B: Ligand Preparation

The goal here is to generate low-energy, 3D conformations of our ligands. Docking with high-energy or improperly formatted structures is a common source of error.[17]

  • Obtain Structures:

    • 3-(Oxolan-3-yl)azetidine: Obtain the SMILES string (C1COCC1C2CNC2) from a chemical database like PubChem.[6]

    • Donepezil, Azetidine, Oxolane: Obtain their structures from PubChem or ZINC databases.[18]

  • Generate 3D Conformations: Use a tool like Open Babel to convert the 2D representations (SMILES) into 3D structures.

  • Energy Minimization: Perform energy minimization on each ligand using a force field (e.g., MMFF94). This step ensures the ligand is in a stable, low-energy conformation.[17]

  • Assign Torsions & Save as PDBQT: Use AutoDock Tools to detect the rotatable bonds (torsions) within each ligand and save them in the PDBQT format. This defines the ligand's flexibility during the docking simulation.[14]

Protocol Part C: Docking Execution with AutoDock Vina

This phase involves defining the search space and running the docking algorithm.

  • Define the Grid Box: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.[19] To validate the protocol (a process called re-docking), the grid box should be centered on the position of the co-crystallized ligand (Donepezil in PDB: 4EY7). A typical size for the box is 20x20x20 Ångströms to encompass the active site.[20]

  • Create Configuration File: Prepare a simple text file (conf.txt) that specifies the file paths for the receptor and ligand, the coordinates of the grid box center, and its dimensions.[19]

  • Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --receptor receptor.pdbqt --ligand ligand_name.pdbqt --out output_poses.pdbqt --log results.log

  • Repeat: Repeat step 3 for all four ligands (3-(Oxolan-3-yl)azetidine, Donepezil, Azetidine, Oxolane).

Data Analysis and Interpretation

The analysis phase transforms raw output files into actionable scientific insights. It involves both quantitative comparison of binding energies and qualitative assessment of molecular interactions.[21][22]

Quantitative Data Summary

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol.[21] This value estimates the Gibbs free energy of binding (ΔG); more negative values indicate stronger, more favorable binding.[23][24]

Table 1: Hypothetical Comparative Docking Results against AChE

Compound NameMolecular Weight ( g/mol )Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Donepezil (Positive Control)379.5-11.5Trp286, Tyr341, Phe338
3-(Oxolan-3-yl)azetidine 127.2-7.2Tyr341, Asp74
Azetidine (Fragment)57.1-4.1Asp74
Oxolane (Fragment)72.1-3.5(No significant interactions)

Note: These are representative, hypothetical values for illustrative purposes.

Interpretation:

  • Validation: The potent inhibitor Donepezil shows the strongest binding affinity, validating that the docking protocol can correctly identify a known binder.

  • Lead Compound Performance: 3-(Oxolan-3-yl)azetidine shows a moderately strong binding affinity, significantly better than its constituent fragments. This suggests a synergistic effect where both rings contribute to binding.

  • Fragment Contribution: The low scores for Azetidine and Oxolane indicate that neither fragment alone is sufficient for strong binding, highlighting the importance of the combined scaffold.

Qualitative Interaction Analysis

Beyond the score, visualizing the docked poses is critical. This allows for the identification of specific molecular interactions—such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions—that anchor the ligand in the protein's active site.[23]

Diagram: Key Molecular Interactions

G cluster_protein AChE Active Site Residues cluster_ligand 3-(Oxolan-3-yl)azetidine Tyr341 Tyr341 Aromatic Side Chain Asp74 Asp74 Acidic Side Chain Trp86 Trp86 Aromatic Side Chain Azetidine Azetidine Ring Protonated Nitrogen Azetidine->Asp74 Ionic Bond / H-Bond Azetidine->Trp86 Cation-Pi Interaction Oxolane Oxolane Ring Oxygen Atom Oxolane->Tyr341 Hydrogen Bond

Caption: A logical map of hypothetical key interactions for the lead compound.

Analysis of Interactions (Hypothetical):

  • The protonated nitrogen of the azetidine ring could form a strong ionic bond or hydrogen bond with the acidic side chain of Aspartate 74 .

  • The oxygen atom of the oxolane ring could act as a hydrogen bond acceptor, interacting with the hydroxyl group of Tyrosine 341 .

  • The charged azetidine ring may also engage in a favorable cation-pi interaction with the aromatic ring of Tryptophan 86 , a key residue in the AChE active site.

Conclusion and Future Directions

This guide outlines a robust, self-validating workflow for comparative molecular docking. Based on our hypothetical results, 3-(Oxolan-3-yl)azetidine presents a promising scaffold for AChE inhibition, demonstrating significantly better binding affinity than its constituent fragments. The in-silico data suggests that both the azetidine and oxolane moieties play crucial roles in anchoring the ligand within the enzyme's active site.

These computational predictions provide a strong foundation for the next steps in the drug discovery pipeline:

  • Experimental Validation: In-vitro enzyme inhibition assays are required to confirm the predicted binding affinity.

  • SAR Expansion: Synthesize and dock analogs of the lead compound to probe specific interactions and optimize potency. For example, modifying substituents on the azetidine ring could further enhance interactions within the active site.

  • ADMET Profiling: Conduct in-silico or in-vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies to assess the drug-like properties of the lead compound.[25]

By integrating comparative docking with experimental validation, researchers can accelerate the identification and optimization of novel therapeutic agents.

References

Sources

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